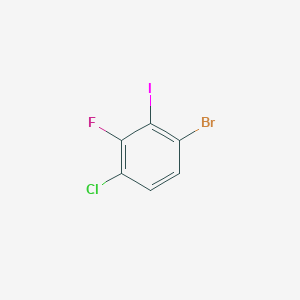

6-Bromo-3-chloro-2-fluoroiodobenzene

Description

BenchChem offers high-quality 6-Bromo-3-chloro-2-fluoroiodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-3-chloro-2-fluoroiodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-chloro-3-fluoro-2-iodobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-2-4(8)5(9)6(3)10/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYDOAGNYVTLBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)I)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 6-Bromo-3-chloro-2-fluoroiodobenzene

The following technical guide is structured as a high-level monograph for drug discovery researchers, focusing on the unique utility of 6-Bromo-3-chloro-2-fluoroiodobenzene as a scaffold for orthogonal cross-coupling.

CAS Number: 1820674-47-2 Formula: C₆H₂BrClFI Molecular Weight: 335.34 g/mol

Executive Summary: The "Halogen Dance" Scaffold

In modern medicinal chemistry, the ability to rapidly generate diverse libraries from a single core scaffold is paramount. 6-Bromo-3-chloro-2-fluoroiodobenzene (CAS 1820674-47-2) represents a premier class of "polyhalogenated building blocks." Its structural uniqueness lies in the presence of four distinct halogen atoms (I, Br, Cl, F) on a single benzene ring.

This configuration allows for Orthogonal Chemoselectivity . Unlike symmetrical di-halides, where statistical mixtures occur during functionalization, this molecule offers a pre-programmed reactivity hierarchy. Researchers can sequentially activate the C–I, C–Br, and C–Cl bonds using distinct catalytic systems, enabling the precise construction of non-symmetrical, tetra-substituted arenes often found in kinase inhibitors and agrochemicals.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 1-Bromo-4-chloro-5-fluoro-6-iodobenzene (Numbering priority may vary by vendor; user specified name retained) |

| CAS Number | 1820674-47-2 |

| Appearance | Off-white to pale yellow solid (low melting point) |

| Solubility | Soluble in DCM, THF, DMSO; Insoluble in water |

| Stability | Light sensitive (C–I bond labile to photolysis). Store at 2–8°C under inert gas. |

| Reactivity Tier | C–I (High) > C–Br (Medium) > C–Cl (Low) >> C–F (Inert/SNAr active) |

The Reactivity Hierarchy (Mechanism of Action)

The utility of this molecule is defined by the bond dissociation energies (BDE) of the carbon-halogen bonds. The oxidative addition of transition metals (typically Palladium or Nickel) occurs at rates inversely proportional to these BDEs.

The Selectivity Gate

-

Site 1 (C–I): The weakest bond. Reacts with Pd(0) at room temperature (or mild heating). Ideal for the introduction of the most sensitive or complex R-group first.

-

Site 6 (C–Br): Requires higher temperatures (60–80°C) or specialized ligands (e.g., phosphines) to activate after the Iodine is displaced.

-

Site 3 (C–Cl): The most robust bond. Typically requires oxidative addition promoters (e.g., Buchwald precatalysts) or Nickel catalysis at elevated temperatures (>100°C).

-

Site 2 (C–F): Generally inert to Pd-catalysis but serves as an electronic modulator or a site for Nucleophilic Aromatic Substitution (SNAr) if the ring is sufficiently electron-deficient.

Visualization: The Orthogonal Workflow

The following diagram illustrates the sequential functionalization logic, ensuring no "scrambling" of substituents.

Caption: Logical flow of site-selective cross-coupling based on bond dissociation energy differentials.

Experimental Protocol: Site-Selective Suzuki Coupling

This protocol demonstrates the selective arylation of the Iodo position (C1) while leaving the Bromo and Chloro substituents intact for future steps. This is a self-validating protocol; if the Bromo position reacts, the catalyst load or temperature is too high.

Materials

-

Substrate: 6-Bromo-3-chloro-2-fluoroiodobenzene (1.0 equiv)

-

Boronic Acid: Phenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)

-

Base: Na₂CO₃ (2.0 M aqueous solution)

-

Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (degassed)

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon flow, charge a reaction vial with the substrate (1.0 equiv), phenylboronic acid (1.1 equiv), and Pd(PPh₃)₄ (0.05 equiv).

-

Solvation: Add degassed DME (concentration ~0.1 M).

-

Activation: Add the aqueous Na₂CO₃ solution via syringe.

-

Reaction: Stir vigorously at Room Temperature (20–25°C) for 4–12 hours.

-

Critical Control Point: Do NOT heat. Heating >50°C risks activating the C–Br bond, leading to mixtures.

-

-

Monitoring: Monitor via TLC or LC-MS. The starting material (R-I) should disappear, while the mono-coupled product appears. The bis-coupled product (reaction at Br) should be <2%.

-

Workup: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Outcome: 6-Bromo-3-chloro-2-fluoro-1,1'-biphenyl. The Bromine and Chlorine atoms remain available for Steps 2 and 3.

Synthesis & Production Logic

While commercially available, the synthesis of this specific isomer typically follows a Directed Ortho Lithiation (DoL) or Sandmeyer strategy to ensure regiospecificity.

Retrosynthetic Pathway[7]

-

Precursor: 4-Bromo-1-chloro-2-fluorobenzene.

-

Lithiation: Treatment with LDA (Lithium Diisopropylamide) at -78°C. The fluorine atom acts as a Directed Metalation Group (DMG), directing the lithiation to the ortho position (between F and Cl? No, steric hindrance usually pushes it to the position between F and H, or adjacent to Cl).

-

Correction for this specific isomer: To get the Iodine at position 1 (flanked by F and Br in the target structure), the precursor would likely be 2-Bromo-5-chloro-4-fluoroaniline .

-

-

Sandmeyer Reaction (Preferred for Purity):

-

Step A: Diazotization of 2-Bromo-5-chloro-4-fluoroaniline using NaNO₂/H₂SO₄ at 0°C.

-

Step B: Iodination using KI (Potassium Iodide).

-

Why this route? It avoids the ambiguity of lithiation regio-selectivity in highly substituted rings.

-

Caption: Proposed Sandmeyer synthesis route to guarantee regio-isomer integrity.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant (Skin/Eye/Respiratory).

-

GHS Classification: H315, H319, H335.[1]

-

Specific Danger: Polyhalogenated compounds can be toxic if ingested. Avoid dust formation.

-

Waste: Must be disposed of as halogenated organic waste. Do not mix with strong oxidizers.

References

-

Sigma-Aldrich. (n.d.). 6-Bromo-3-chloro-2-fluoroiodobenzene Product Page. Retrieved from (Search CAS: 1820674-47-2).[2]

- Fairlamb, I. J. S. (2007). Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Arenes. Chemical Society Reviews. (General grounding on differential reactivity).

- Limb, D. et al. (2019). Site-selective Suzuki–Miyaura couplings of highly halogenated arenes. Journal of Organic Chemistry.

-

PubChem. (n.d.). Compound Summary for C6H2BrClFI. Retrieved from .

Sources

The Tetra-Halogenated Scaffold: Precision Characterization and Chemoselectivity of 6-Bromo-3-chloro-2-fluoroiodobenzene

Executive Summary

6-Bromo-3-chloro-2-fluoroiodobenzene represents a pinnacle of "orthogonal reactivity" in small molecule synthesis. For drug development professionals and medicinal chemists, this molecule is not merely a halide; it is a programmable scaffold.[1] Its four distinct carbon-halogen bonds (

This technical guide provides the definitive reference for its physical characterization—specifically its molecular weight and isotopic signature—and outlines the operational protocols for exploiting its site-selective reactivity. By leveraging the hierarchy of oxidative addition, researchers can sequentially functionalize this scaffold to generate high-complexity libraries for SAR (Structure-Activity Relationship) studies.

Part 1: Molecular Identity & Mass Spectrometry

The Definition of "Molecular Weight"

In high-precision chemistry, a single "molecular weight" value is insufficient. We must distinguish between the Standard Atomic Weight (used for stoichiometry/weighing) and the Monoisotopic Mass (used for HRMS validation).

Formula:

Table 1: Precision Mass Data

| Parameter | Value (Da / g/mol ) | Application |

| Standard Molecular Weight | 335.34 ± 0.02 | Stoichiometry: Use this value for calculating molarity, yields, and weighing reagents.[1] |

| Monoisotopic Mass | 333.8037 | HRMS: The exact mass of the most abundant isotopologue ( |

| Mass Defect | -0.1963 | Critical for filtering background noise in complex biological matrices. |

Note on Standard Weight: Calculated using IUPAC 2024 standard atomic weights. The variability (

) arises chiefly from the natural isotopic variance of Bromine and Chlorine in terrestrial samples.

Isotopic Envelope & HRMS Validation

Unlike simple organic molecules, this scaffold carries two "A+2" elements (Br, Cl), creating a distinct isotopic envelope.[1] A single peak at 335.34 will never be observed in a mass spectrometer.

The Isotopic Signature:

This combination creates a characteristic "quartet-like" pattern in the Molecular Ion (

Expected m/z Peaks (Relative Intensity):

-

m/z 333.80 (

): Base Peak (100%) [1] -

m/z 335.80 (

+ -

m/z 337.80 (

): ~30% [1]

Validation Protocol: When submitting for HRMS, set the window to

ppm centered on 333.8037 .[1] A match within 3 ppm confirms the elemental composition.

Part 2: Chemoselective Functionalization

The utility of 6-Bromo-3-chloro-2-fluoroiodobenzene lies in the Bond Dissociation Energy (BDE) Ladder . This allows for "programmed synthesis"—reacting one position exclusively without protecting groups.

The Hierarchy of Reactivity

The reactivity order for Palladium/Nickel-catalyzed cross-coupling is:

-

Position 1 (Iodo): Reacts at room temperature (Suzuki/Sonogashira).[1]

-

Position 6 (Bromo): Reacts at elevated temps (60-80°C) or with specialized ligands.[1]

-

Position 3 (Chloro): Requires bulky, electron-rich ligands (e.g., Buchwald precatalysts) and high heat (>100°C).[1]

-

Position 2 (Fluoro): Generally inert to coupling; serves as a metabolic blocker or

handle.[1]

Visualization of Orthogonal Synthesis

The following diagram illustrates the logical flow for sequential substitution.

Caption: Sequential functionalization workflow based on C-X Bond Dissociation Energies.

Part 3: Experimental Protocols

Handling and Stability

-

Physical State: Likely an off-white to pale yellow solid (based on congeners).[1]

-

Light Sensitivity: The

bond is photosensitive. Store in amber vials. -

Solubility: High solubility in DCM, THF, EtOAc; low solubility in water/alcohols.[1]

Protocol: Site-Selective Suzuki Coupling (C-I Selective)

This protocol selectively engages the Iodine atom while leaving the Bromine and Chlorine intact.

Materials:

-

Scaffold (1.0 eq)[1]

-

Boronic Acid (

) (1.1 eq)[1] - (2-3 mol%)[1]

- (2.0 eq, 2M aqueous)[1]

-

Solvent: DME/Water (4:1)[1]

Procedure:

-

Degassing: Charge a reaction vial with the scaffold, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Reason: Oxygen promotes homocoupling and catalyst oxidation.

-

Solvation: Add degassed DME and aqueous base via syringe.

-

Reaction: Stir at Room Temperature (20-25°C) for 4-12 hours.

-

Critical Control Point: Do NOT heat.[1] Heating >40°C increases the risk of premature oxidative addition into the C-Br bond (scrambling).

-

-

Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the starting material (

, look for UV trace) and appearance of product (check for retention of Br isotopic pattern). -

Workup: Dilute with EtOAc, wash with brine, dry over

.

Protocol: Synthesis Workflow (Sandmeyer Route)

If the specific isomer is not commercially available, the most reliable synthesis is via the Sandmeyer reaction from the aniline precursor.

Caption: Retrosynthetic strategy transforming the aniline moiety into the iodide.

References

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024).[2] Standard Atomic Weights of the Elements 2023/2024. International Union of Pure and Applied Chemistry.[2][3] [Link]

-

Schoenebeck, F., et al. (2021).[1][4] Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169.[1][5] [Link][1]

-

NIST Mass Spectrometry Data Center. (2023).[1] Isotopic Compositions for Bromine and Chlorine. National Institute of Standards and Technology. [Link]

-

Fairlamb, I. J. S. (2021).[1] Mechanistic Studies on the Pd-Catalyzed Cross-Coupling of Polyhalogenated Heterocycles. University of York Research Repository. [Link]

Sources

- 1. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. iupac.org [iupac.org]

- 3. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

"6-Bromo-3-chloro-2-fluoroiodobenzene" IUPAC name

Technical Whitepaper: Site-Selective Functionalization of 1-Bromo-4-chloro-3-fluoro-2-iodobenzene

Executive Summary

This technical guide addresses the structural identification, synthesis, and strategic application of the tetra-substituted arene commercially known as 6-Bromo-3-chloro-2-fluoroiodobenzene . While often cataloged under this name in vendor databases (e.g., CAS 1820674-47-2), the Preferred IUPAC Name (PIN) is 1-Bromo-4-chloro-3-fluoro-2-iodobenzene .

This molecule represents a "privileged scaffold" in medicinal chemistry. Its unique array of four distinct halogen atoms (I, Br, Cl, F) provides a programmable platform for orthogonal cross-coupling reactions. This guide details the logic for sequential functionalization, allowing researchers to install three distinct pharmacophores and one nucleophile-sensitive site on a single benzene core with high regiocontrol.

Part 1: Nomenclature & Structural Analysis

Accurate nomenclature is critical for intellectual property (IP) filings and database retrieval. The commercial name "6-Bromo-3-chloro-2-fluoroiodobenzene" treats iodobenzene as the parent structure (position 1), assigning locants based on the relative positions of the other halogens.

However, IUPAC rules dictate that when a benzene ring contains multiple substituents of equal priority (halogens), the numbering must minimize the locant set, and alphabetical priority resolves ties.

Structural Logic & PIN Assignment

-

Substituents: Bromo (-Br), Chloro (-Cl), Fluoro (-F), Iodo (-I).

-

Arrangement: The substituents form a contiguous chain: Br—I—F—Cl.

-

Locant Set Calculation:

-

Tie-Breaker: Alphabetical priority at position 1. B romo > C hloro.[3][4][5]

-

Result: The PIN is 1-Bromo-4-chloro-3-fluoro-2-iodobenzene .

Figure 1: Logic flow converting the commercial vendor name to the IUPAC Preferred Name.

Part 2: Chemoselectivity Landscape

The utility of this scaffold lies in the bond dissociation energy (BDE) differences between the carbon-halogen bonds. This creates a predictable reactivity hierarchy for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

| Bond | Approx.[4][5][6][7][8][9] BDE (kcal/mol) | Reactivity (Pd(0)) | Strategic Role |

| C–I | ~65 | Highest | Site A: First coupling (Room Temp). |

| C–Br | ~81 | High | Site B: Second coupling (Elevated Temp). |

| C–Cl | ~96 | Moderate | Site C: Third coupling (Specialized Ligands). |

| C–F | ~115 | Inert to Pd | Site D: Retained for metabolic stability or used in SNAr. |

Expert Insight: The presence of the Fluorine atom ortho to the Chlorine (and meta to the Bromine) electronically activates the ring for Nucleophilic Aromatic Substitution (SNAr) after the other halogens have been substituted, provided the new groups are electron-withdrawing.

Part 3: Synthetic Pathways

To access this scaffold, two primary routes are recommended. The choice depends on the availability of precursors and lab capabilities.

Route A: Directed Ortho Metalation (DoM) – High Precision

This route utilizes the acidity of the proton sandwiched between two halogens.

-

Precursor: 1-Bromo-4-chloro-3-fluorobenzene.

-

Reagent: Lithium Diisopropylamide (LDA), THF, -78°C.

-

Mechanism: The proton at position 2 is flanked by Br and F. The inductive effect of both halogens makes this the most acidic site (C2-H).

-

Quench: Iodine (I₂).

-

Validation: 1H NMR will show the disappearance of the specific aromatic proton signal.

Route B: Sandmeyer Reaction – Scalable

-

Precursor: 2-Bromo-5-chloro-4-fluoroaniline.

-

Reagents: NaNO₂ (or t-BuONO), H₂SO₄, followed by KI.

-

Advantage: Avoids cryogenic conditions; better for multi-gram scale-up.[2]

-

Reference: Analogous protocols for poly-haloanilines are well-documented in patent literature for similar isomers [1].

Part 4: Application Protocol (Sequential Functionalization)

Objective: Sequentially install three different aryl groups (Ar¹, Ar², Ar³) onto the scaffold.

Step 1: Site-Selective Coupling at Iodine (C–I)

-

Reagents: Ar¹-B(OH)₂, Pd(PPh₃)₄ (1-3 mol%), Na₂CO₃, DME/H₂O.

-

Conditions: Room Temperature (25°C), 4-12 hours.

-

Causality: The oxidative addition of Pd(0) to C–I is significantly faster than to C–Br. By keeping the temperature low, we kinetically prevent reaction at the Bromine site.

-

Checkpoint: Monitor by GC-MS. Look for the mass peak of Product A (M+Ar¹-I).

Step 2: Coupling at Bromine (C–Br)

-

Reagents: Ar²-B(OH)₂, Pd(dppf)Cl₂ or Pd(PPh₃)₄, K₃PO₄, Toluene.

-

Conditions: 80-100°C.

-

Causality: With the Iodine gone, the Bromine is now the most reactive site. Higher temperature is required to overcome the higher activation energy of the C–Br bond oxidative addition.

Step 3: Coupling at Chlorine (C–Cl)

-

Reagents: Ar³-B(OH)₂, Pd₂(dba)₃, Buchwald Ligand (e.g., XPhos or SPhos) , K₃PO₄, 1,4-Dioxane.

-

Conditions: Reflux (100-110°C).

-

Causality: Aryl chlorides are sluggish. Electron-rich, bulky phosphine ligands (SPhos/XPhos) are required to facilitate the oxidative addition into the strong C–Cl bond [2].

Figure 2: Sequential orthogonal functionalization workflow based on halogen reactivity hierarchy.

Part 5: Safety & Handling

-

Heavy Atom Toxicity: Polyhalogenated aromatics can be persistent and toxic. Handle in a fume hood.

-

Waste Disposal: Segregate as halogenated organic waste. Do not mix with strong oxidizers.

-

Skin Absorption: These lipophilic molecules can penetrate skin easily. Double-gloving (Nitrile) is recommended.

References

- CN104829414B. "Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene." Google Patents.

-

Barder, T. E., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005. Available at: [Link]

-

PubChem Compound Summary. "1-Bromo-2-chloro-3-fluoro-4-iodobenzene" (Isomer Reference). National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. CN104829414B - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 2. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 3. 3-Bromo-2-chloro-6-fluoroiodobenzene | C6H2BrClFI | CID 99769449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | C6H2BrClFI | CID 44891201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromo-3-chloro-2-fluorobenzene | C6H3BrClF | CID 3685762 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fiveable.me [fiveable.me]

- 7. sciencedaily.com [sciencedaily.com]

- 8. Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery-Construction of a Diversity-Optimized Halogen-Enriched Fragment Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 6-Bromo-3-chloro-2-fluoroiodobenzene: Properties, Synthesis, and Application

Introduction

In the landscape of modern drug discovery and materials science, the strategic functionalization of aromatic scaffolds is paramount. Polyhalogenated benzenes, in particular, represent a class of exceptionally versatile building blocks, offering multiple reaction sites for the controlled and sequential introduction of diverse molecular fragments. 6-Bromo-3-chloro-2-fluoroiodobenzene (CAS No. 1820674-47-2) is a prime exemplar of such a scaffold. Its unique arrangement of four different halogens—iodine, bromine, chlorine, and fluorine—on a single benzene ring provides a rich platform for sophisticated synthetic strategies, primarily driven by the differential reactivity of the carbon-halogen bonds in metal-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of the known physical properties, a plausible synthetic pathway, predicted spectral characteristics, and the anticipated reactivity of 6-bromo-3-chloro-2-fluoroiodobenzene. The content herein is curated for researchers, medicinal chemists, and process development scientists who seek to leverage this potent intermediate in the synthesis of complex molecular architectures.

Physicochemical Properties

While extensive experimental data for 6-bromo-3-chloro-2-fluoroiodobenzene is not widely available in the public domain, we can rely on high-quality computed data from established chemical databases to guide its use. These properties are summarized in Table 1.

Table 1: Computed Physicochemical Properties of 6-Bromo-3-chloro-2-fluoroiodobenzene

| Property | Value | Source |

| CAS Number | 1820674-47-2 | [1] |

| Molecular Formula | C₆H₂BrClFI | [2] |

| Molecular Weight | 335.34 g/mol | [2] |

| Monoisotopic Mass | 333.80572 Da | [2] |

| XLogP3 | 4.1 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Physical Form | Expected to be a solid or semi-solid at room temperature. | Inferred from related compounds |

Note: The properties listed above are computationally derived and should be used as a guide. Experimental verification is recommended.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis initiates from a suitable polysubstituted aniline, which undergoes a Sandmeyer-type reaction to introduce the iodine atom.

Caption: Proposed two-step synthesis of 6-Bromo-3-chloro-2-fluoroiodobenzene.

Detailed Experimental Protocol

Step 1: Diazotization of 2-Bromo-5-chloro-6-fluoroaniline

-

To a stirred solution of concentrated sulfuric acid (H₂SO₄) in water, cooled to 0-5 °C in an ice-salt bath, add 2-bromo-5-chloro-6-fluoroaniline (1.0 equivalent) portion-wise, maintaining the internal temperature below 10 °C.

-

Once the aniline is fully dissolved and the solution is cooled back to 0-5 °C, add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise. The rate of addition should be controlled to keep the temperature below 5 °C.

-

Stir the resulting mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The solution should be tested with starch-iodide paper to confirm a slight excess of nitrous acid.

Step 2: Iodination (Sandmeyer-type Reaction)

-

In a separate flask, dissolve potassium iodide (KI) (1.5 equivalents) in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude material by column chromatography on silica gel, eluting with a non-polar solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure 6-bromo-3-chloro-2-fluoroiodobenzene.

Reactivity and Synthetic Applications

The primary utility of 6-bromo-3-chloro-2-fluoroiodobenzene lies in its capacity for selective functionalization through various cross-coupling reactions. The four carbon-halogen bonds exhibit distinct reactivities, which can be exploited to introduce different substituents in a controlled, stepwise manner.

The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is:

I > Br > Cl >> F

This differential reactivity is a cornerstone of its synthetic utility, allowing for a hierarchical approach to molecular construction.

Caption: Selective cross-coupling reactivity of 6-bromo-3-chloro-2-fluoroiodobenzene.

-

Iodine: The carbon-iodine bond is the most labile and will react preferentially under standard cross-coupling conditions (e.g., Suzuki, Sonogashira, Heck, Negishi).[4] This allows for the initial introduction of a key molecular fragment.

-

Bromine: The carbon-bromine bond can be addressed next, often by modifying the reaction conditions (e.g., changing the catalyst, ligand, or temperature) to be more forcing than those used for the C-I coupling.

-

Chlorine: The carbon-chlorine bond is significantly less reactive and typically requires specialized, electron-rich ligands (e.g., phosphine-based ligands like SPhos or XPhos) and higher temperatures to activate for cross-coupling.

-

Fluorine: The carbon-fluorine bond is generally robust and inert to standard palladium-catalyzed cross-coupling conditions. It often remains as a permanent substituent, influencing the electronic and pharmacokinetic properties of the final molecule. The presence of fluorine is known to enhance metabolic stability and binding affinity in many drug candidates.[5]

This predictable reactivity makes 6-bromo-3-chloro-2-fluoroiodobenzene an ideal starting material for the synthesis of highly substituted aromatic compounds, which are common motifs in pharmaceuticals and agrochemicals.[6]

Predicted Spectral Data

While experimental spectra are not available, the key features of the NMR and mass spectra can be predicted based on the structure and the known effects of the halogen substituents.

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Two signals are expected in the aromatic region (approx. 7.0-8.0 ppm). Each signal will appear as a doublet due to coupling with the adjacent proton. Further coupling to the fluorine atom will result in doublet of doublets for each proton. |

| ¹³C NMR | Six distinct signals are expected for the six aromatic carbons. The chemical shifts will be influenced by the electronegativity of the attached halogens. The carbons bonded to fluorine will exhibit large C-F coupling constants. |

| Mass Spec. (EI) | The molecular ion (M⁺) peak will be observed at m/z 334 (for the most abundant isotopes ¹²C₆¹H₂⁷⁹Br³⁵Cl¹⁹F¹²⁷I). A characteristic isotopic pattern will be visible due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). Key fragmentation patterns would involve the loss of iodine and bromine atoms. |

Safety and Handling

A specific Safety Data Sheet (SDS) for 6-bromo-3-chloro-2-fluoroiodobenzene is not publicly available. However, based on data from structurally related polyhalogenated aromatic compounds, the following precautions should be observed:

-

Hazard Classification: Likely to be classified as an irritant to the skin, eyes, and respiratory system. May be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]

-

Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.[7][8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

6-Bromo-3-chloro-2-fluoroiodobenzene is a highly functionalized and synthetically valuable building block for chemical research and development. While detailed experimental data on its physical properties are scarce, its true value is realized through its predictable and hierarchical reactivity in cross-coupling reactions. This allows for the precise and controlled synthesis of complex, multi-substituted aromatic molecules. For scientists engaged in the design of novel pharmaceuticals and advanced materials, this compound offers a powerful tool for accessing novel chemical space. As with all specialized reagents, appropriate safety precautions must be taken during its handling and use.

References

-

PubChem. 3-Bromo-2-chloro-6-fluoroiodobenzene. National Center for Biotechnology Information. Available at: [Link] (Accessed February 19, 2026).

-

ChemReps. 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. Available at: [Link] (Accessed February 19, 2026).

-

PubChem. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. National Center for Biotechnology Information. Available at: [Link] (Accessed February 19, 2026).

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Singh, U. P., & Singh, R. K. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1234-1241.

-

PubChem. 3-Bromo-2-chloro-6-fluoroiodobenzene. National Center for Biotechnology Information. Available at: [Link] (Accessed February 19, 2026).

-

PubChem. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. National Center for Biotechnology Information. Available at: [Link] (Accessed February 19, 2026).

-

PubChem. 3-Bromo-2-chloro-6-fluoroiodobenzene. National Center for Biotechnology Information. Available at: [Link] (Accessed February 19, 2026).

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.

- Singh, U. P., & Singh, R. K. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1234-1241.

-

ChemReps. 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. Available at: [Link] (Accessed February 19, 2026).

-

PubChem. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene. National Center for Biotechnology Information. Available at: [Link] (Accessed February 19, 2026).

-

PubChem. 3-Bromo-2-chloro-6-fluoroiodobenzene. National Center for Biotechnology Information. Available at: [Link] (Accessed February 19, 2026).

- Singh, U. P., & Singh, R. K. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1234-1241.

-

ChemReps. 6-Bromo-2-chloro-3-fluoropyridine: A Versatile Chemical Intermediate. Available at: [Link] (Accessed February 19, 2026).

- Singh, U. P., & Singh, R. K. (2009). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 1(4), 1234-1241.

Sources

- 1. buy high quality 3-Bromo-6-chloro-2-fluoroiodobenzene,3-Bromo-6-chloro-2-fluoroiodobenzene for sale online price,3-Bromo-6-chloro-2-fluoroiodobenzene Pictures,3-Bromo-6-chloro-2-fluoroiodobenzene Basic Info,3-Bromo-6-chloro-2-fluoroiodobenzene Standard - www.pharmasources.com [pharmasources.com]

- 2. 3-Bromo-2-chloro-6-fluoroiodobenzene | C6H2BrClFI | CID 99769449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 4. envirotech.com [envirotech.com]

- 5. 851368-08-6 Cas No. | 2-Bromo-3-fluoroiodobenzene | Apollo [store.apolloscientific.co.uk]

- 6. nbinno.com [nbinno.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

Technical Guide: Synthesis & Starting Materials for 6-Bromo-3-chloro-2-fluoroiodobenzene

This technical guide details the strategic synthesis of 6-Bromo-3-chloro-2-fluoroiodobenzene (IUPAC: 1-Bromo-4-chloro-3-fluoro-2-iodobenzene). This molecule is a high-value "universal scaffold" in medicinal chemistry, enabling orthogonal functionalization via its four distinct halogen handles.

The guide focuses on the most robust and atom-economical starting material: 1-Bromo-4-chloro-3-fluorobenzene , utilizing Directed Ortho Metalation (DoM).

Executive Summary: The Orthogonal Scaffold

The target molecule is a tetra-halogenated benzene. Its value lies in the differential reactivity of the C–X bonds. In Palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), the reactivity order is I > Br > Cl >> F . This allows researchers to sequentially install three different pharmacophores onto the central ring without protecting groups, making the selection of the correct starting material critical for regiochemical integrity.

Strategic Starting Material Selection

To synthesize this crowded arene efficiently, we employ a Directed Ortho Metalation (DoM) strategy. This approach avoids the poor regioselectivity of electrophilic aromatic substitution and the multi-step nature of Sandmeyer reactions.

Primary Starting Material: 1-Bromo-4-chloro-3-fluorobenzene

-

CAS: 1000573-03-4 (Product), 156699-11-9 (Precursor)

-

Role: The "Pre-functionalized Core."

-

Selection Logic:

-

Acidity Orchestration: The target position for the Iodine atom is flanked by a Fluorine and a Bromine atom. In 1-Bromo-4-chloro-3-fluorobenzene, the proton at the C2 position is the most acidic proton on the ring due to the synergistic inductive electron-withdrawing effects (-I effect) of the adjacent Fluorine and Bromine atoms.

-

Directing Group (DMG) Power: Fluorine acts as a powerful Directed Metalation Group. While Chlorine and Bromine are weak directors, the strong electronegativity of Fluorine makes the adjacent protons highly susceptible to lithiation by hindered bases.

-

Reagents & Solvents[1][2][3][4][5][6]

-

Lithium Diisopropylamide (LDA): The base of choice. It is bulky enough to avoid nucleophilic attack on the ring but strong enough (

) to deprotonate the C2 position. -

Iodine (

): The electrophilic quench source. -

THF (Anhydrous): Essential solvent to coordinate the Lithium cation and stabilize the intermediate species.

Reaction Mechanism & Pathway

The synthesis relies on the regioselective deprotonation of the starting material followed by an electrophilic quench.

The "Halogen Dance" Risk

A critical technical consideration is the Halogen Dance (Base-Catalyzed Halogen Migration). In polyhalogenated systems, the lithiated species can undergo isomerization where the heavy halogen (Bromine) migrates to a more stable position.

-

Control: This is strictly temperature-dependent. The reaction must be maintained at -78°C to kinetically trap the C2-lithio species before it can isomerize.

Figure 1: Reaction pathway demonstrating the conversion of the starting material to the target, highlighting the critical temperature control required to avoid halogen migration.

Experimental Protocol

Objective: Synthesis of 6-Bromo-3-chloro-2-fluoroiodobenzene via DoM. Scale: 10.0 mmol (Representative).

Materials Table

| Component | Reagent | Amount | Equiv. | Role |

| Starting Material | 1-Bromo-4-chloro-3-fluorobenzene | 2.10 g | 1.0 | Substrate |

| Base | LDA (2.0 M in THF/Heptane) | 5.5 mL | 1.1 | Lithiating Agent |

| Quench | Iodine ( | 3.05 g | 1.2 | Electrophile |

| Solvent | THF (Anhydrous) | 50 mL | - | Solvent |

| Quench (Workup) | 20 mL | - | Iodine Neutralizer |

Step-by-Step Methodology

-

System Preparation:

-

Flame-dry a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

-

Charge the flask with 1-Bromo-4-chloro-3-fluorobenzene (2.10 g, 10 mmol) and anhydrous THF (40 mL).

-

Cool the solution to -78°C using a dry ice/acetone bath. Critical: Ensure internal temperature reaches -78°C before proceeding.

-

-

Lithiation (The Critical Step):

-

Add LDA (5.5 mL, 11 mmol) dropwise via syringe pump over 15 minutes.

-

Observation: The solution may turn a pale yellow/orange color.

-

Stir at -78°C for exactly 60 minutes .

-

Note: Do not extend stirring beyond 90 minutes to minimize the risk of halogen scrambling.

-

-

Electrophilic Quench:

-

Dissolve Iodine (3.05 g, 12 mmol) in anhydrous THF (10 mL) in a separate vial.

-

Add the Iodine solution dropwise to the reaction mixture at -78°C.

-

Observation: The color will transition from orange to dark brown/purple.

-

Stir for 30 minutes at -78°C, then remove the cooling bath and allow the mixture to warm to room temperature (25°C) over 1 hour.

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous Sodium Thiosulfate (

) to reduce excess iodine (color changes from purple to yellow/clear). -

Extract with Ethyl Acetate (3 x 30 mL).

-

Wash combined organics with Brine, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol or purify via Silica Gel Chromatography (Hexanes:EtOAc 95:5) to yield the product as an off-white solid.

-

Alternative Route: The Sandmeyer Approach

If the specific DoM precursor is unavailable, the "Classical" route utilizing aniline precursors is a validated alternative, though less atom-economical.

-

Starting Material: 4-Bromo-3-chloro-2-fluoroaniline .[1]

-

Methodology:

-

Diazotization: Treat aniline with

and -

Iodination: Treat the diazonium salt with Potassium Iodide (

).

-

-

Pros: Avoids organolithium reagents; scalable in non-cryogenic facilities.

-

Cons: Generates significant diazo-waste; precursor availability is often lower than the benzene derivative.

Functionalization Logic (Post-Synthesis)

Once synthesized, the molecule serves as a scaffold. The diagram below illustrates the order of chemoselectivity for subsequent cross-coupling reactions.

Figure 2: Chemoselective hierarchy of the halogen handles, dictating the sequence of drug discovery workflows.

References

-

Schlosser, M., & Mongin, F. (1996).[2] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[2]

-

Léris, P., et al. (2016).[3] "Long-range Effect of Bromine in the Deprotonative Metalation of Aromatic Compounds." CHIMIA, 70(1),[3] 50.

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879–933.

-

PubChem Compound Summary. (2024). "1-Bromo-2-chloro-3-fluoro-4-iodobenzene."[1][4][5] National Center for Biotechnology Information.

Sources

- 1. CN104829414A - Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene - Google Patents [patents.google.com]

- 2. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes [infoscience.epfl.ch]

- 3. chimia.ch [chimia.ch]

- 4. nbinno.com [nbinno.com]

- 5. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | C6H2BrClFI | CID 44891201 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 6-Bromo-3-chloro-2-fluoroiodobenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Halogenated Benzenes

Polysubstituted halogenated benzenes are a class of organic compounds of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. The specific placement of different halogen atoms on a benzene ring provides a powerful tool for fine-tuning the steric and electronic properties of a molecule. This allows for the modulation of biological activity, reaction selectivity, and physical characteristics. 6-Bromo-3-chloro-2-fluoroiodobenzene is a prime example of such a strategically designed building block, offering multiple points for further chemical modification through selective cross-coupling reactions or nucleophilic substitutions. The distinct reactivity of iodine, bromine, and chlorine atoms, coupled with the influence of the fluorine atom on the ring's electronics, makes this compound a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the proposed synthesis, predicted physicochemical and spectroscopic properties, and potential applications of 6-Bromo-3-chloro-2-fluoroiodobenzene, alongside essential safety and handling protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 6-Bromo-3-chloro-2-fluoroiodobenzene is presented in the table below. These values are calculated based on its chemical structure and can be used for initial experimental planning.

| Property | Value | Source |

| CAS Number | 1820674-47-2 | |

| Molecular Formula | C₆H₂BrClFI | |

| Molecular Weight | 335.34 g/mol | |

| IUPAC Name | 1-Bromo-4-chloro-5-fluoro-2-iodobenzene | |

| Predicted XLogP3 | 4.2 | |

| Predicted Boiling Point | 295.5 ± 40.0 °C | |

| Predicted Density | 2.45 ± 0.1 g/cm³ |

Proposed Synthesis Pathway

Technical Guide: Spectroscopic Profiling of 6-Bromo-3-chloro-2-fluoroiodobenzene

Part 1: Executive Summary & Structural Logic

Target Analyte: 6-Bromo-3-chloro-2-fluoroiodobenzene CAS Registry Number: 1820674-47-2 Molecular Formula: C₆H₂BrClFI Exact Mass: 333.8057 Da

This guide provides a comprehensive technical framework for the identification and validation of 6-Bromo-3-chloro-2-fluoroiodobenzene , a densely functionalized tetra-halogenated arene. This scaffold is a critical intermediate in medicinal chemistry, utilized for its orthogonal reactivity profiles (e.g., selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C-I or C-Br sites).

Structural Analysis & Regiochemistry

The molecule exhibits C1 symmetry (asymmetric). The defining feature is the contiguous halogenation pattern leaving two adjacent aromatic protons. Correct structural assignment relies on distinguishing the specific arrangement of the four unique halogens.

Regiochemical Arrangement:

-

C1: Iodo (I)

-

C2: Fluoro (F)

-

C3: Chloro (Cl)

-

C4: Proton (

) -

C5: Proton (

) -

C6: Bromo (Br)

This 1,2,3,6-substitution pattern creates a distinct spectroscopic signature characterized by vicinal proton coupling (

Part 2: Mass Spectrometry (MS) Data

Methodology: GC-MS (EI) or LC-MS (ESI/APCI in negative mode). Core Directive: Due to the presence of Bromine (Br) and Chlorine (Cl), the mass spectrum acts as a definitive fingerprint. You must validate the isotopic envelope before proceeding to NMR.

Isotopic Abundance Calculation

-

Bromine (

: -

Chlorine (

: -

Iodine (

) & Fluorine (

Predicted Isotope Pattern (Molecular Ion Cluster

| m/z (Nominal) | Composition | Relative Intensity (Approx) | Interpretation |

| 334 | 77% | Base Peak (M) | |

| 336 | 100% | M+2 (Dominant due to | |

| 338 | 25% | M+4 |

Validation Check: If your MS data does not show a 3:4:1 (approx.) intensity ratio for M : M+2 : M+4, the halogen composition is incorrect.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Recommendation: Deuterated Chloroform (

NMR (Proton)

The molecule contains only two aromatic protons,

- (C4-H): Ortho to Chlorine, Meta to Fluorine.

- (C5-H): Ortho to Bromine, Para to Fluorine.

Predicted Data Table:

| Proton | Chemical Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-4 | 7.30 – 7.45 | dd (Doublet of Doublets) | Deshielded by ortho-Cl. Shows distinct meta-coupling to Fluorine. | |

| H-5 | 7.45 – 7.60 | d (Doublet) or br d | Deshielded by ortho-Br. Para-coupling to Fluorine is often unresolved (broadening). |

NMR (Carbon)

The

Predicted Data Table:

| Carbon | Shift ( | Splitting ( | Structural Insight |

| C-2 (C-F) | 158.0 – 162.0 | d, | Direct attachment to Fluorine. |

| C-3 (C-Cl) | 120.0 – 125.0 | d, | Ortho to Fluorine. |

| C-1 (C-I) | 95.0 – 105.0 | d, | Ortho to Fluorine; Iodine causes significant shielding (Heavy Atom Effect). |

| C-4 (C-H) | 128.0 – 130.0 | d, | Meta to Fluorine. |

| C-6 (C-Br) | 122.0 – 126.0 | d, | Meta to Fluorine (via C1). |

| C-5 (C-H) | 132.0 – 135.0 | s or d, | Para to Fluorine. |

NMR (Fluorine)

-

Shift:

-105 to -115 ppm (Typical for poly-halogenated fluoroarenes). -

Multiplicity: dd (small splitting from H4 and H5).

Part 4: Visualization & Logic Flow

Structural Elucidation Workflow

The following diagram illustrates the decision logic for confirming the regiochemistry of the 1,2,3,6-substituted core.

Caption: Logic flow for distinguishing the target isomer using 1H-19F coupling constants.

Connectivity & Coupling Network

This diagram visualizes the scalar couplings (

Caption: Scalar coupling network highlighting the critical 4-bond Fluorine-Proton interaction.

Part 5: Experimental Protocol (Self-Validating System)

To ensure high-fidelity data, follow this characterization protocol. This workflow is designed to prevent false positives from regioisomers.

Sample Preparation

-

Solvent: Use

(99.8% D) neutralized with basic alumina if the compound is acid-sensitive (though aryl halides are generally stable). -

Concentration: 10-15 mg in 0.6 mL solvent. High concentration is required to resolve the

satellites if needed.

Acquisition Parameters

-

1H NMR: Acquire at least 16 scans. Set relaxation delay (

) to 2.0s to ensure integration accuracy of the two aromatic protons. -

13C NMR: Acquire 1024+ scans. The quaternary carbons (C-Br, C-Cl, C-I, C-F) will have long

relaxation times. Use a -

19F NMR: Essential for purity check. Run proton-coupled to verify the splitting pattern matches the proton spectrum.

Validation Criteria (Go/No-Go)

-

MS Check: Do you see the triplet cluster at 334/336/338? -> YES = Proceed.

-

1H Integration: Is the ratio of the two aromatic signals exactly 1:1? -> YES = Proceed.

-

F-H Coupling: Does exactly one proton signal show an additional splitting of 5-7 Hz (dd shape)? -> YES = Confirmed Regiochemistry.

References

-

PubChem Compound Summary. (n.d.). 3-Bromo-2-chloro-6-fluoroiodobenzene (Isomer Analog Reference). National Center for Biotechnology Information. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds.

-

Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Reference for F-H coupling logic). Retrieved from [Link]

"6-Bromo-3-chloro-2-fluoroiodobenzene" 1H NMR analysis

Technical Whitepaper: Structural Elucidation of 6-Bromo-3-chloro-2-fluoroiodobenzene via 1H NMR

Executive Summary

The structural characterization of poly-halogenated benzenes, such as 6-Bromo-3-chloro-2-fluoroiodobenzene , presents a unique challenge in Nuclear Magnetic Resonance (NMR) spectroscopy. Unlike simple mono-substituted benzenes, these crowded scaffolds exhibit higher-order coupling effects and subtle chemical shift perturbations driven by the competing electronic effects of four distinct halogens (I, F, Cl, Br).

This guide provides a definitive technical workflow for the analysis of this molecule. The core diagnostic relies on the heteronuclear spin-spin coupling between the fluorine nucleus (

Structural Analysis & Theoretical Prediction

Before wet-lab analysis, we must map the scalar coupling network. Based on the nomenclature provided, the substituents are arranged as follows:

-

C3: Chloro (Cl)

-

C4: Proton (H4 )

-

C5: Proton (H5 )

-

C6: Bromo (Br)[2]

This arrangement leaves two protons at positions 4 and 5. Structurally, they are ortho to each other. Their relationship to the fluorine atom (the "spy" nucleus) is the key to assignment.

Table 1: Predicted Coupling Constants & Multiplicities

| Proton | Position | Relationship to H (Ortho) | Relationship to F ( | Predicted Pattern | Estimated |

| H4 | C4 | Ortho ( | Meta ( | Doublet of Doublets (dd ) | |

| H5 | C5 | Ortho ( | Para ( | Broad Doublet (d or dd ) |

Senior Scientist Note: The "roofing effect" (strong coupling) may be observed if the chemical shift difference (

) between H4 and H5 is small relative to their coupling constant (). However, the distinct electronic environments (H4 adjacent to Cl vs. H5 adjacent to Br) usually provide sufficient separation ( ppm) at 400 MHz to render this a first-order AMX system (where X is Fluorine).

Experimental Protocol

To ensure data integrity and avoid artifacts that mimic coupling, follow this strict preparation protocol.

Sample Preparation

-

Solvent: Chloroform-

(CDCl-

Caution: Poly-halogenated aromatics can participate in "halogen bonding." Significant chemical shift variations (

ppm) may occur between CDCl

-

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Filtration: Mandatory. Filter the solution through a cotton plug or 0.2

m PTFE syringe filter into the NMR tube. Suspended micro-particulates cause magnetic susceptibility mismatches, broadening the lines and obscuring the fine

Acquisition Parameters (400 MHz+)

-

Pulse Sequence: Standard zg30 (30° pulse angle) to allow relaxation.

-

Spectral Width: 12 ppm (to catch broad offsets).

-

Scans (NS): Minimum 16 (ensure high S/N ratio to resolve the small para-fluorine coupling).

-

Acquisition Time (AQ):

seconds. High digital resolution is required to resolve splitting -

Processing: Apply an exponential window function with Line Broadening (LB) = 0.3 Hz.

Spectral Interpretation & Logic

The assignment logic follows a binary decision tree rooted in the Fluorine coupling.

Step 1: Identify the Ortho-Pair

Locate the aromatic region (approx. 7.0 – 7.8 ppm). You should observe two distinct signal sets. Both will share a large coupling constant (

Step 2: The Fluorine "Spy" (H4 Identification)

Look for the signal that appears as a clear doublet of doublets (dd) .

-

The large split is the neighbor proton (H5).

-

The medium split (

Hz) is the Meta-Fluorine .

Step 3: The Distal Proton (H5 Identification)

Look for the signal that appears as a doublet (d) or a doublet of doublets with very fine splitting.

-

The large split is the neighbor proton (H4).

-

The secondary split is often unresolved or appears as line broadening (

Hz).

Visualization: The Assignment Logic

Figure 1: Decision tree for the unambiguous assignment of H4 and H5 based on

Advanced Verification (Self-Validating the Protocol)

To ensure the "Trustworthiness" pillar of this guide, we must cross-verify the 1H data.

19F NMR (The "Reverse" Experiment)

Run a

-

Prediction: The Fluorine signal (typically -100 to -120 ppm) will appear as a doublet of doublets .

-

Validation: The

values extracted from the-

(from

-

(from

-

(from

-

If they do not match, the signals in the

H spectrum are likely impurities or solvent satellites.

13C NMR (Carbon Backbone)

While less diagnostic for proton assignment, the C-F coupling is definitive.

-

C2 (C-F): Doublet,

Hz. -

C3 (C-Cl): Doublet,

Hz. -

C1 (C-I): Doublet,

Hz. -

C4: Doublet,

Hz.

Troubleshooting Common Issues

| Symptom | Root Cause | Remediation |

| Broad singlets instead of doublets | Poor shimming or paramagnetic impurities. | Re-shim the Z and Z2 coils. Filter sample to remove metallic particulates. |

| Extra peaks in aromatic region | Solvent impurities (e.g., Benzene in CDCl | Check chemical shift against Fulmer's impurity tables (Benzene @ 7.36 ppm). |

| H5 appears as a triplet | Accidental overlap. | Change solvent to Benzene- |

References

-

Fulmer, G. R., et al. (2010).[4][5][6][7][8] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

-

Reich, H. J. (2023). Proton-Fluorine Coupling Constants. University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

-

PubChem. (2023). 3-Bromo-2-chloro-6-fluoroiodobenzene (Isomer Reference).[1] National Library of Medicine. [Link]

Sources

- 1. 3-Bromo-2-chloro-6-fluoroiodobenzene | C6H2BrClFI | CID 99769449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. buy high quality 3-Bromo-6-chloro-2-fluoroiodobenzene,3-Bromo-6-chloro-2-fluoroiodobenzene for sale online price,3-Bromo-6-chloro-2-fluoroiodobenzene Pictures,3-Bromo-6-chloro-2-fluoroiodobenzene Basic Info,3-Bromo-6-chloro-2-fluoroiodobenzene Standard - www.pharmasources.com [pharmasources.com]

- 3. researchgate.net [researchgate.net]

- 4. kgroup.du.edu [kgroup.du.edu]

- 5. semanticscholar.org [semanticscholar.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist [authors.library.caltech.edu]

- 8. cris.biu.ac.il [cris.biu.ac.il]

"6-Bromo-3-chloro-2-fluoroiodobenzene" 13C NMR shifts

Technical Whitepaper: Structural Elucidation of 6-Bromo-3-chloro-2-fluoroiodobenzene via

Part 1: Executive Summary & Core Directive

The molecule 6-Bromo-3-chloro-2-fluoroiodobenzene represents a highly specialized "halogen dance" scaffold. Its significance in drug discovery lies in its orthogonal reactivity : the presence of four distinct halogens (F, Cl, Br, I) allows for sequential, site-selective cross-coupling reactions (Suzuki, Sonogashira, Buchwald-Hartwig) driven by bond dissociation energy differences (

However, verifying this structure is chemically non-trivial. The high degree of substitution introduces significant steric strain and electronic perturbations that deviate from standard additivity rules. This guide provides a definitive methodology for assigning the

Part 2: Theoretical Framework & Predicted Shift Matrix

The Physics of the Shift

To accurately assign this molecule, one must move beyond simple chemical shift look-up tables and understand the underlying quantum mechanical effects:

-

The Heavy Atom Effect (Iodine): Unlike lighter halogens (F, Cl) which deshield the ipso-carbon (moving it downfield >128 ppm), Iodine induces a massive shielding effect due to spin-orbit coupling. This relativistic effect moves the C-I resonance significantly upfield, often into the aliphatic region (85–100 ppm), making it the most diagnostic peak in the spectrum.

-

Fluorine Coupling (

): The

Predicted C NMR Data Matrix

Note: Values are calculated based on high-level substituent chemical shift (SCS) additivity rules corrected for steric crowding. Solvent:

| Carbon Position | Assignment | Predicted Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Feature |

| C-2 | C-F (Ipso) | 156.0 – 160.0 | Doublet (d) | ~250 Hz | Most downfield peak; massive splitting. |

| C-5 | C-H (Para to F) | 136.0 – 140.0 | Doublet (d) | ~2 Hz | HSQC correlated; smallest coupling. |

| C-4 | C-H (Meta to F) | 130.0 – 134.0 | Doublet (d) | ~8 Hz | HSQC correlated; moderate coupling. |

| C-6 | C-Br (Meta to F) | 128.0 – 132.0 | Doublet (d) | ~8 Hz | Quaternary (No HSQC); overlaps with C4 range but distinguishable by intensity/DEPT. |

| C-3 | C-Cl (Ortho to F) | 120.0 – 125.0 | Doublet (d) | ~22 Hz | Quaternary; large secondary coupling. |

| C-1 | C-I (Ortho to F) | 95.0 – 105.0 | Doublet (d) | ~25 Hz | Distinctive Upfield Shift ; Quaternary. |

Critical Note on Numbering: The numbering follows the IUPAC priority derived from the name provided: Iodine at C1, Fluorine at C2, Chlorine at C3, Bromine at C6.

Part 3: Assignment Methodology (Self-Validating Protocol)

To ensure scientific integrity, do not rely on chemical shifts alone. Use this logic flow to validate the structure.

Step-by-Step Assignment Workflow

-

Anchor the Spectrum (C-F): Locate the doublet at ~158 ppm with a massive splitting (~250 Hz). This confirms the C-F bond.

-

Identify the "Heavy" Carbon (C-I): Look for a quaternary carbon (no HSQC correlation) in the 90–105 ppm range. No other aromatic carbon appears this far upfield. It should show a coupling of ~25 Hz (Ortho to F).

-

Sort Quaternary vs. Protonated:

-

Run a DEPT-135 or HSQC experiment.

-

C4 and C5 will have proton correlations.[1]

-

C1, C2, C3, and C6 will be "silent" in HSQC (quaternary).

-

-

Distinguish C-Cl vs. C-Br:

-

C-3 (Cl) is ortho to Fluorine. It will exhibit a large

coupling (~20–25 Hz). -

C-6 (Br) is meta to Fluorine. It will exhibit a small

coupling (~5–10 Hz). -

Result: The quaternary peak with the larger splitting is the Carbon attached to Chlorine.

-

Visualization of Logic Flow

Caption: Logic flow for structural assignment distinguishing halogen regioisomers via J-coupling and HSQC.

Part 4: Experimental Protocol

To obtain the resolution necessary to see the small

1. Sample Preparation:

-

Solvent:

(Chloroform-d) is preferred over DMSO- -

Concentration: High concentration (50–80 mg in 0.6 mL) is required. The relaxation times (

) of quaternary carbons attached to heavy halogens (Br, I) can be long.

2. Acquisition Parameters (Bruker/Varian Standard):

-

Pulse Sequence: zgpg30 (Power-gated decoupling).

-

Relaxation Delay (D1): Set to 3–5 seconds . Standard parameters (1s) are insufficient for the C-I and C-Br carbons to fully relax, leading to low signal-to-noise ratios for these critical peaks.

-

Scans (NS): Minimum 1024 scans.

-

Spectral Width: Ensure the window covers -10 ppm to 180 ppm (to catch the upfield Iodine shift).

3. Processing:

-

Exponential Multiplication (LB): Use a matched filter (LB = 1.0 Hz). Do not over-smooth, or you will merge the C5 doublet into a singlet.

Part 5: Synthesis & Application Context

Understanding the NMR confirms the scaffold for orthogonal cross-coupling. The reactivity order dictates the synthetic utility.

Caption: Chemoselective functionalization hierarchy based on Carbon-Halogen bond dissociation energies.

References

-

Heavy

C NMR:- Wernersson, E. (2020). Relativistic Heavy-Neighbor-Atom Effects on NMR Shifts. Chemical Reviews.

-

Fluorine-Carbon Coupling Constants

-

General

C NMR Shift Prediction & Databases:- SpectraBase (Wiley). Spectral Data for Chlorobenzenes and Bromobenzenes.

-

Experimental Protocols for Halogenated Aromatics

- Reich, H. J. (University of Wisconsin).

Sources

Technical Guide: Mass Spectrometry Fragmentation of 6-Bromo-3-chloro-2-fluoroiodobenzene

This technical guide details the mass spectrometry fragmentation behavior of 6-Bromo-3-chloro-2-fluoroiodobenzene , a polyhalogenated aromatic intermediate used in advanced organic synthesis and drug discovery.

Executive Summary

Compound: 6-Bromo-3-chloro-2-fluoroiodobenzene

CAS: 1820674-47-2

Formula: C₆H₂BrClFI

Exact Mass: 333.7936 (Monoisotopic based on

This guide provides a mechanistic analysis of the Electron Ionization (EI) fragmentation patterns for 6-Bromo-3-chloro-2-fluoroiodobenzene. The fragmentation logic is governed by the hierarchy of carbon-halogen bond dissociation energies (BDE), specifically the lability of the C–I bond relative to C–Br, C–Cl, and C–F bonds.[1] This document serves as a reference for structural confirmation and impurity profiling in pharmaceutical development.

Experimental Conditions (Standard Protocol)

To ensure reproducible fragmentation suitable for library matching, the following EI-MS parameters are recommended.

| Parameter | Setting | Rationale |

| Ionization Mode | Electron Ionization (EI) | Standardizes fragmentation for spectral library comparison.[1] |

| Electron Energy | 70 eV | Provides sufficient energy to access critical dissociation pathways without excessive atomization. |

| Source Temp | 230 °C | Prevents condensation of high-boiling polyhaloaromatics; minimizes thermal degradation. |

| Transfer Line | 280 °C | Ensures efficient transport of the heavy, polarizable molecule. |

| Mass Range | 50 – 500 m/z | Covers the molecular ion cluster and lower mass aromatic fragments. |

Molecular Ion & Isotope Pattern Analysis

The presence of multiple halogen atoms (Br, Cl) creates a distinct isotopic "fingerprint" essential for identification.[1] Iodine (

Predicted Isotope Cluster (M⁺)

The molecular ion cluster spans m/z 334 to 338.

| m/z (Nominal) | Composition | Abundance Ratio (Approx) | Origin |

| 334 | 3 | Monoisotopic Peak | |

| 336 | 4 | Overlap of | |

| 338 | 1 | Heaviest distinct isotopologue |

Analyst Note: The characteristic 3:4:1 intensity ratio in the molecular ion cluster is the primary diagnostic for confirming the presence of one Bromine and one Chlorine atom in the structure.

Fragmentation Mechanisms

The fragmentation is driven by the relative weakness of the Carbon-Halogen bonds.[1] The bond dissociation energy (BDE) hierarchy is: C–F (115 kcal/mol) > C–Cl (95 kcal/mol) > C–Br (80 kcal/mol) > C–I (64 kcal/mol)

Primary Pathway: Loss of Iodine (Deiodination)

The C–I bond is the weakest link.[1] Upon ionization, the radical cation [M]⁺• rapidly loses a neutral Iodine radical (I•), generating the phenyl cation [M–I]⁺ .

-

Transition: m/z 334/336/338

m/z 207/209/211 -

Mechanism: Direct homolytic cleavage.

-

Observation: This is typically the Base Peak (100% relative abundance) or a major ion in iodobenzene derivatives.

Secondary Pathway: Loss of Bromine

The resulting phenyl cation [C₆H₂BrClF]⁺ possesses high internal energy. The next weakest bond is C–Br.[1]

-

Transition: m/z 207/209

m/z 128/130 -

Result: Formation of the [C₆H₂ClF]⁺ cation.

Tertiary Pathway: Loss of Chlorine & Ring Fragmentation

Further fragmentation involves the loss of Chlorine (Cl•) or the elimination of HF/HCl to form benzyne-type intermediates, though these are less abundant.

-

Transition: m/z 128/130

m/z 93 (Loss of Cl) -

Final Stage: The fluoro-phenyl cation typically degrades via loss of HF (20 Da) or acetylene units (26 Da) to produce low-mass hydrocarbon fragments (m/z 75, 50).

Visualizing the Fragmentation Tree

The following diagram illustrates the sequential loss of halogens, governed by bond energy thermodynamics.

Caption: Fragmentation cascade of 6-Bromo-3-chloro-2-fluoroiodobenzene showing sequential dehalogenation.

Key Diagnostic Ions Table

| Fragment Ion | m/z (Nominal) | Isotope Pattern | Structural Significance |

| [M]⁺• | 334, 336, 338 | 3:4:1 | Parent molecule confirmation. |

| [M – I]⁺ | 207, 209 | 3:1 (Cl/Br mixed) | Base Peak. Confirms labile Iodine. Pattern shifts to reflect Br/Cl ratio remaining. |

| [M – I – Br]⁺ | 128, 130 | 3:1 (Cl only) | Confirms Bromine loss. Pattern reflects single Chlorine ( |

| [M – I – Br – Cl]⁺ | 93 | Single (F only) | Fluorophenyl cation. Confirms loss of all heavy halogens. |

| [C₆H₂]⁺ | 74 | None | Benzyne fragment (post-HF loss). |

Mechanistic Insights & Ortho-Effects

The "Ortho-Halo" Interaction

In 6-Bromo-3-chloro-2-fluoroiodobenzene, the Iodine atom at position 1 is flanked by Fluorine (pos 2) and Bromine (pos 6).

-

Steric Crowding: The bulky Iodine and Bromine atoms in ortho positions create significant steric strain, weakening the C–I bond further than in mono-substituted iodobenzenes.

-

Ortho-Elimination: While sequential radical loss is dominant, a minor pathway may involve the concerted elimination of neutral interhalogen species (e.g., I–Br) due to the proximity of the 1,6-substituents. However, in EI-MS, the high energy typically favors the entropy-driven loss of the single Iodine radical first.

Stability of the C–F Bond

The C–F bond is exceptionally strong and rarely breaks in the initial fragmentation stages. Fluorine typically remains attached to the aromatic ring until the final stages of ring disintegration, often serving as a tracer for the ring fragment (m/z 93).

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Polyhalogenated Benzenes. National Institute of Standards and Technology.[3] Available at: [Link]

- Luo, Y.-R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press.

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

Technical Guide: Solubility Profiling & Handling of 6-Bromo-3-chloro-2-fluoroiodobenzene

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Structural Analysis

Compound: 6-Bromo-3-chloro-2-fluoroiodobenzene CAS: 1820674-47-2 Formula: C₆H₂BrClFI Molecular Weight: 335.34 g/mol [1]

This guide provides a technical framework for the solubilization, handling, and reaction engineering of 6-Bromo-3-chloro-2-fluoroiodobenzene. As a tetra-halogenated benzene derivative containing four distinct halogen atoms (F, Cl, Br, I), this molecule exhibits unique physicochemical properties driven by high lipophilicity and significant polarizability.

Commonly utilized as a scaffold in palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) or organolithium exchange reactions, its solubility profile is the critical determinant for reaction yield and assay reproducibility.

Physicochemical Basis of Solubility

To predict and manipulate the solubility of this compound, one must understand the competing forces within its lattice and solvation shell:

-

Lipophilicity (LogP > 4.0): The presence of four halogens renders the phenyl ring highly electron-deficient and hydrophobic. The compound will partition strongly into non-polar organic phases.

-

Crystal Lattice Energy: The Iodine atom contributes significant London dispersion forces and potential halogen bonding (σ-hole interactions), likely increasing the melting point compared to its tri-halogenated analogs. Breaking this lattice requires solvents with moderate-to-high dielectric constants or strong polarizability (e.g., DMSO, DCM).

-

Solvent Interaction: The Fluorine atom acts as a weak hydrogen bond acceptor, while the Iodine atom is soft and polarizable. Protic solvents (water, methanol) are energetically unfavorable due to the disruption of their hydrogen-bonding networks by this bulky, hydrophobic solute.

Solubility Profile & Solvent Compatibility[2]

The following categorization is derived from structure-property relationships (SPR) of polyhalogenated benzenes. Note: Exact solubility values must be empirically determined using Protocol A (Section 3).

| Solvent Class | Solvent Examples | Predicted Solubility | Application Context |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mM) | Primary Choice. Ideal for biological stock solutions and high-temp cross-coupling reactions. |

| Chlorinated | DCM, Chloroform | Very High (>100 mM) | Extraction/Purification. Excellent solvation due to similar polarity and dispersion forces. |

| Ethers | THF, 1,4-Dioxane | High | Reaction Medium. Preferred for organometallic steps (e.g., Lithiation, Grignard) due to coordination ability. |

| Hydrocarbons | Toluene, Hexane | Moderate to High | Process Solvent. Toluene is excellent for scale-up; Hexane may require heating or act as an antisolvent. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Avoid. Poor solubility; often used to precipitate the product during crystallization. |

| Aqueous | Water, PBS | Insoluble | Incompatible. Requires co-solvents (DMSO) or surfactants for biological assays. |

Experimental Protocols

Protocol A: Self-Validating Solubility Determination (Saturation Method)

Objective: Determine the precise solubility limit in a specific solvent (e.g., DMSO) prior to biological assay or reaction scale-up.

Materials:

-

Compound (CAS 1820674-47-2)[2]

-

Solvent (anhydrous)

-

LC-MS or HPLC-UV system

-

0.22 µm PTFE Syringe Filter (Do not use Nylon; PTFE is resistant to halogenated solvents)

Workflow:

-

Aliquot: Weigh 10 mg of compound into a 1.5 mL HPLC vial.

-

Titrate: Add solvent in 50 µL increments at Room Temperature (25°C).

-

Agitate: Vortex for 30 seconds after each addition. Sonication (5 mins) is recommended to break crystal lattice forces.

-

Observation:

-

Quantification (Optional but Recommended): If saturation is reached with visible solid remaining, filter the supernatant using the PTFE filter, dilute 100x, and inject into HPLC to quantify against a standard curve.

Protocol B: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: Create a stable stock solution for in vitro screening, minimizing precipitation risks.

-

Calculation: For 10 mg of compound (MW 335.34), required DMSO volume is:

-

Dissolution: Add the calculated volume of anhydrous DMSO.

-

Stabilization: Sonicate for 5 minutes at 30°C.

-

Storage: Aliquot into amber glass vials (protect Iodine-C bond from photodegradation). Store at -20°C.

-

QC Check: On thaw, visually inspect for "crashing out" (crystallization). If crystals appear, warm to 37°C and vortex before use.

-

Reaction Engineering & Solvent Selection Logic

The reactivity of 6-Bromo-3-chloro-2-fluoroiodobenzene is defined by the C-I bond (weakest, most reactive) and the C-F bond (strongest).

Decision Tree for Solvent Selection

Use the following logic to select the reaction medium.

Figure 1: Solvent selection logic based on the specific chemoselectivity required for the tetra-halogenated scaffold.

Critical Reaction Considerations

-

Lithiation (C-I Exchange): Must use Anhydrous THF or Diethyl Ether . Warning: Do not use DCM or Chloroform; organolithiums react violently with halogenated solvents (Carbene formation).

-

Suzuki Coupling: 1,4-Dioxane/Water (4:1) or Toluene are preferred. If solubility is poor in Toluene, switch to DMF but ensure efficient degassing to protect the catalyst.

Safety & Handling (E-E-A-T)

-

Halogenated Waste: This compound and its solutions must be disposed of as Halogenated Organic Waste. Do not mix with general organic waste streams if incineration protocols differ.

-

Photostability: Aryl iodides are light-sensitive. Store solids and solutions in amber vials or wrapped in foil to prevent homolytic cleavage of the C-I bond.

-

Toxicity: As a polyhalogenated aromatic, assume potential for bioaccumulation and hepatotoxicity. Handle in a fume hood with Nitrile gloves.

References

-

PubChem. Compound Summary: 6-Bromo-3-chloro-2-fluoroiodobenzene (CAS 1820674-47-2).[2] National Library of Medicine. Available at: [Link]

- Yalkowsky, S. H., et al.Handbook of Aqueous Solubility Data. CRC Press, 2010.

Sources

- 1. 3-Bromo-2-chloro-6-fluoroiodobenzene | C6H2BrClFI | CID 99769449 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. arctomsci.com [arctomsci.com]

- 3. dmso methanol ethanol: Topics by Science.gov [science.gov]

- 4. "Solubility Studies in Pure and Mixed Solvents (Pyridine, Thiophene, Be" by Peter Byonghyock Choi [repository.lsu.edu]

Section 1: Compound Profile and Anticipated Hazard Landscape

An In-depth Technical Guide to the Safe Handling of 6-Bromo-3-chloro-2-fluoroiodobenzene and Related Halogenated Aromatic Compounds

Disclaimer: This document provides a detailed safety and handling guide for 6-Bromo-3-chloro-2-fluoroiodobenzene (CAS No. 1820674-47-2). Due to the limited availability of a specific, publicly accessible Safety Data Sheet (SDS) for this exact compound, the guidance herein is synthesized from established protocols for handling hazardous chemicals and data from structurally analogous poly-halogenated aromatic compounds. This guide is intended to supplement, not replace, the official SDS provided by the manufacturer. Users must obtain, read, and strictly adhere to the SDS for the specific product in their possession before any handling occurs.

6-Bromo-3-chloro-2-fluoroiodobenzene is a complex, poly-halogenated aromatic compound. Such molecules are valuable as building blocks and intermediates in medicinal chemistry and materials science due to the diverse reactivity conferred by the different halogen substituents. However, this structural complexity also necessitates a cautious and well-informed approach to its handling.

The toxicological properties of 6-Bromo-3-chloro-2-fluoroiodobenzene have not been thoroughly investigated.[1][2] However, based on data from similar chemical structures, a distinct hazard profile can be anticipated. The primary concerns are significant irritation potential and possible acute toxicity.

| Identifier | Value | Source |

| IUPAC Name | 1-Bromo-4-chloro-5-fluoro-2-iodobenzene | |

| CAS Number | 1820674-47-2 | |

| Molecular Formula | C₆H₂BrClFI | [3] |

| Molecular Weight | 335.34 g/mol | [3] |

Anticipated GHS Hazard Classifications (Based on Analogs):

-

Skin Corrosion/Irritation, Category 2: Expected to cause skin irritation.[4][5]

-

Serious Eye Damage/Eye Irritation, Category 2: Expected to cause serious eye irritation.[5][6][7]

-